molecular formula C12H17N3OS B6463389 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2640902-77-6

4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No. B6463389
CAS RN: 2640902-77-6
M. Wt: 251.35 g/mol
InChI Key: QGUWLLFGJYULHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine (4CPMM) is an organic molecule that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound composed of a six-membered ring containing one nitrogen atom and one sulfur atom, as well as four carbon atoms. 4CPMM has been used in a variety of research fields, including pharmacology, biochemistry, and biotechnology. In

Scientific Research Applications

4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for reactions, and as a ligand for coordination complexes. It has also been used as a fluorescent probe for studying the structure and dynamics of proteins, as well as for studying the interaction of proteins with other biomolecules. Additionally, this compound has been used for the study of enzyme kinetics and for the detection of metal ions.

Mechanism of Action

The mechanism of action of 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is not well understood. However, it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, this compound has been shown to form complexes with metal ions, which can affect the structure and activity of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with proteins and other biomolecules, and to form complexes with metal ions, which can affect the structure and activity of proteins. Additionally, this compound has been used in studies of enzyme kinetics and for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine in laboratory experiments is its ability to interact with proteins and other biomolecules, and to form complexes with metal ions. This makes it an ideal reagent for studying the structure and dynamics of proteins, as well as for studying the interaction of proteins with other biomolecules. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive.
A major limitation of this compound is that its mechanism of action is not well understood. Additionally, the biochemical and physiological effects of this compound are largely unknown.

Future Directions

There are many potential future directions for 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine research. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be done on the use of this compound as a fluorescent probe for studying the structure and dynamics of proteins, as well as for studying the interaction of proteins with other biomolecules. Additionally, further research could be done on the use of this compound for the study of enzyme kinetics and for the detection of metal ions. Finally, further research could be done on the synthesis of this compound and its potential applications in organic synthesis and catalysis.

Synthesis Methods

4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is synthesized through a condensation reaction between 2-methylsulfanyl-6-cyclopropylpyrimidine and morpholine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out in an organic solvent, such as ethanol or dimethyl sulfoxide. After the reaction is complete, the product is isolated and purified by methods such as column chromatography or recrystallization.

properties

IUPAC Name

4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-17-12-13-10(9-2-3-9)8-11(14-12)15-4-6-16-7-5-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWLLFGJYULHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCOCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.